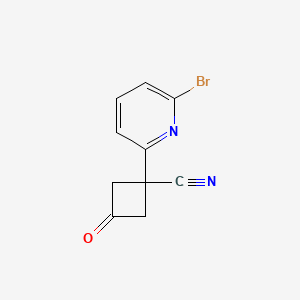
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom . The compound also contains a cyclobutane ring, which is a four-membered carbon ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclobutane ring, and the nitrile group . The bromine atom would be expected to add significant weight to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrile group, which is a strong electron-withdrawing group . The compound could undergo various reactions, such as nucleophilic substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The nitrile group could contribute to the compound’s polarity .
科学的研究の応用
Synthesis and Antibacterial Activity
A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from a substrate related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile showcased significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The derivatives were evaluated for their effectiveness, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Catalytic Cyclization
Another research explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a compound structurally similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with carbon monoxide and carboxylic acids. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the compound's utility in synthesizing complex organic structures in moderate to good yields (Cho & Kim, 2008).
Dehydrogenated Intermolecular Cyclization
The formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through the dehydrogenated intermolecular cyclization of a related 4-vinyl-1-methylpyridinyl radical was characterized, further showcasing the versatility of compounds related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in synthetic chemistry and potential applications in material science (Muramatsu et al., 2009).
Antiviral Activity and Molecular Docking
Research into bipyridine-3′0-carbonitrile derivatives, which share a functional group similarity with 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, revealed their synthesis and evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activity. This study underlines the compound's potential as a basis for developing new antiviral agents (Attaby et al., 2006).
Computational Analysis for Drug Design
A detailed computational study on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural elements similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, provided insights into its molecular structure, energy, UV-Vis spectrum, and biological importance through molecular docking. This research highlights the potential for using such compounds in the design of new drugs with specific biological targets (Arulaabaranam et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific target, it is difficult to determine the exact biochemical pathways affected by "1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile" . Once the target is identified, it will be possible to understand the downstream effects on cellular pathways.
Result of Action
The molecular and cellular effects of “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
特性
IUPAC Name |
1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXBKVNSXVTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)
![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)
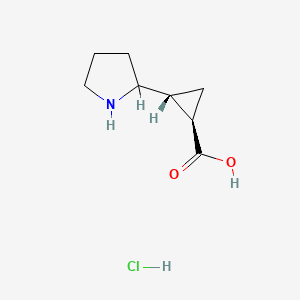
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)
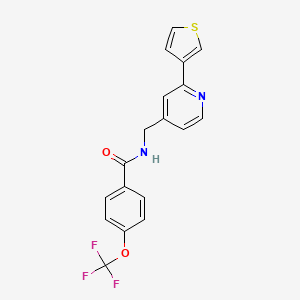
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
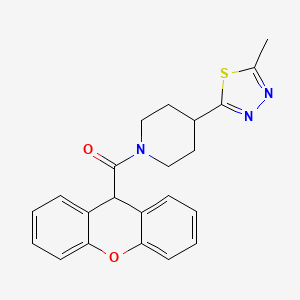
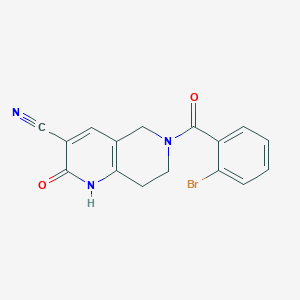
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
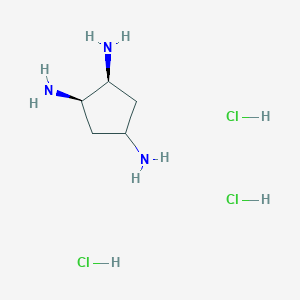
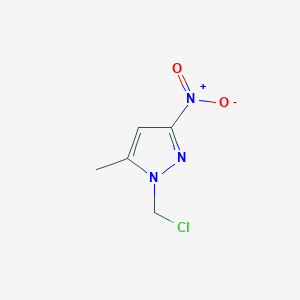

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)